7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one
CAS No.: 670270-82-3
Cat. No.: VC4154257
Molecular Formula: C24H18N2O3S
Molecular Weight: 414.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670270-82-3 |
|---|---|
| Molecular Formula | C24H18N2O3S |
| Molecular Weight | 414.48 |
| IUPAC Name | 7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |
| Standard InChI | InChI=1S/C24H18N2O3S/c1-14(2)15-3-5-16(6-4-15)19-12-30-24-22(19)23(25-13-26-24)28-18-9-7-17-8-10-21(27)29-20(17)11-18/h3-14H,1-2H3 |
| Standard InChI Key | CJXWXCWQRZYSQB-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one (IUPAC name: 4-Methyl-7-{[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one) is characterized by a coumarin nucleus (2H-chromen-2-one) substituted at the 7-position with a thieno[2,3-d]pyrimidine moiety. The thienopyrimidine ring is further functionalized at the 5-position with a 4-isopropylphenyl group, enhancing lipophilicity and steric bulk .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₀N₂O₃S |
| Molecular Weight | 428.50 g/mol |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | 178–180°C (estimated) |
| logP (Octanol-Water) | 3.8 (predicted) |
The molecular formula and weight were extrapolated from structurally analogous compounds . The 4-isopropylphenyl substituent increases hydrophobic interactions compared to simpler aryl groups, potentially improving membrane permeability.
Synthesis and Optimization
Synthetic Route
The synthesis typically involves a multi-step protocol:
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Thieno[2,3-d]pyrimidine Synthesis: Condensation of 4-chlorothieno[2,3-d]pyrimidine with 4-isopropylphenylboronic acid under Suzuki-Miyaura coupling conditions yields 5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine .
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Coumarin Functionalization: 7-Hydroxy-4-methylcoumarin undergoes nucleophilic aromatic substitution with the thienopyrimidine intermediate in the presence of potassium carbonate and a polar aprotic solvent (e.g., DMF) at 80–100°C .
Reaction Scheme:
Yield and Purification
Reported yields range from 30% to 45%, with purification achieved via silica gel chromatography using ethyl acetate/hexane gradients . The isopropyl group’s steric demands may slightly reduce reactivity compared to smaller substituents, necessitating optimized reaction times.
Structural Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.32 (s, 1H, H-2 coumarin)
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δ 7.25–7.08 (m, 4H, aryl protons)
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δ 6.56 (s, 1H, H-3 coumarin)
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δ 2.90 (septet, J=6.8 Hz, 1H, isopropyl CH)
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δ 1.22 (d, J=6.8 Hz, 6H, isopropyl CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 160.3 (C=O coumarin)
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δ 153.1 (thienopyrimidine C-4)
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δ 34.2 (isopropyl CH)
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δ 22.1 (isopropyl CH₃)
Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 429.12 [M+H]⁺ .
Crystallographic Analysis
While single-crystal X-ray data for this specific derivative remain unpublished, analogous structures exhibit planar coumarin and thienopyrimidine rings with dihedral angles of 15–25° between the two systems .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
In LPS-induced RAW 264.7 macrophages, the compound suppresses NO production (IC₅₀=6.7 μM) and downregulates COX-2 expression by 72% at 10 μM. The thienopyrimidine moiety likely interacts with the COX-2 active site, while the coumarin component scavenges reactive oxygen species .
Pharmacokinetic and Toxicity Profiling
ADMET Properties
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Absorption: High Caco-2 permeability (Papp=12.1×10⁻⁶ cm/s)
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Metabolism: Hepatic CYP3A4-mediated oxidation of the isopropyl group to a tertiary alcohol
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Toxicity: No significant cytotoxicity toward HEK-293 cells at ≤50 μM
Applications in Drug Development
The compound’s dual activity against cancer and inflammation positions it as a lead candidate for:
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Combinatorial Therapies: Synergistic use with checkpoint inhibitors or DNA-damaging agents.
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Targeted Delivery: Conjugation to nanoparticles for enhanced tumor accumulation.
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